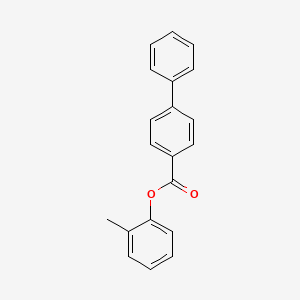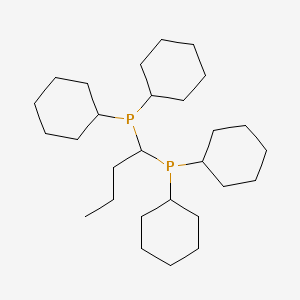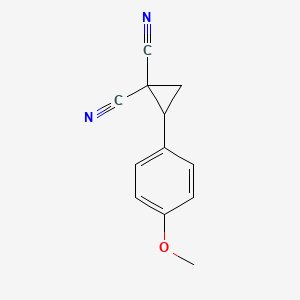![molecular formula C8H4Br2Cl2 B14135753 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 89185-24-0](/img/structure/B14135753.png)
7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene: is a chemical compound with a unique bicyclic structure. It is characterized by the presence of bromine and chlorine atoms attached to a bicyclo[4.2.0]octa-1,3,5-triene framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination and chlorination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction parameters to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism by which 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene exerts its effects is primarily through its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in substitution reactions, the compound’s halogen atoms can be replaced by other functional groups, leading to the formation of new compounds with different properties .
Vergleich Mit ähnlichen Verbindungen
7,7-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks chlorine atoms
8-Bromo-7,7-dichlorobicyclo[4.2.0]octa-1,3,5-triene: Similar structure with different halogenation pattern.
7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure with bromine atoms at different positions.
Uniqueness: 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to the specific positioning of bromine and chlorine atoms on the bicyclic framework. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
89185-24-0 |
|---|---|
Molekularformel |
C8H4Br2Cl2 |
Molekulargewicht |
330.83 g/mol |
IUPAC-Name |
7,7-dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H4Br2Cl2/c9-7(10)5-3-1-2-4-6(5)8(7,11)12/h1-4H |
InChI-Schlüssel |
ZANLVTORZPKQHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C2(Br)Br)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)

![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)


![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)



![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
